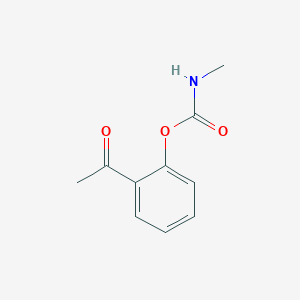

Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)-

Description

Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- (systematic name) is a substituted acetophenone derivative featuring a phenyl ring with a 2-(((methylamino)carbonyl)oxy) substituent. This structure combines a ketone group (ethanone) with a complex substituent containing a methylamino carbamate moiety.

Properties

CAS No. |

56045-80-8 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(2-acetylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H11NO3/c1-7(12)8-5-3-4-6-9(8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13) |

InChI Key |

RFNZSZFNFNPIDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- typically involves the reaction of 2-hydroxyacetophenone with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield of the product. The use of automated systems ensures consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.

Comparison with Similar Compounds

Substituted Hydroxyacetophenones

Compounds with hydroxyl or acetyloxy groups on the phenyl ring (e.g., hydroxyacetophenones from ) share a similar backbone but differ in substituent chemistry:

Notes:

- Melting points for hydroxyacetophenones range from 74–110°C, influenced by substituent position and hydrogen bonding .

Amino-Substituted Acetophenones

Amino groups on the phenyl ring (e.g., 1-(2-Aminophenyl)ethanone, ) contrast with the carbamate group in the target compound:

Key Differences :

- The carbamate group (-O(C=O)NHCH₃) in the target compound may increase steric hindrance and reduce volatility compared to amino-substituted analogs.

- Amino groups (e.g., -NH₂) are more basic (pKa ~2.88) than carbamates, which are weaker bases due to delocalization of the nitrogen lone pair .

Halogenated and Sulfur-Containing Analogs

Chloro, fluoro, and sulfur substituents (e.g., ) highlight electronic effects:

Comparison :

- Halogens (Cl, F) increase molecular weight and electronegativity, favoring hydrophobic interactions. The target’s carbamate group may engage in hydrogen bonding, balancing solubility and membrane permeability.

Biological Activity

Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)-, also known by its PubChem CID 3040436, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications, particularly in neurodegenerative diseases and cancer.

Chemical Structure and Properties

Molecular Formula : CHNO

SMILES Notation : CC(=O)C1=CC=CC=C1OC(=NC)NOC(=O)NC

InChIKey : IMBXXIROGNXGHS-UHFFFAOYSA-N

The compound features a phenyl group substituted with a methylamino carbonyl moiety, which may contribute to its biological activity by facilitating interactions with biological targets.

Synthesis

The synthesis of Ethanone derivatives has been explored extensively. A notable study synthesized various 1-phenyl-ethanone derivatives for potential treatment against Alzheimer's disease (AD). The synthesis involved modifying the phenyl group through various substitutions, leading to compounds that were screened for their ability to inhibit acetylcholinesterase (AChE) and chelate metal ions, which are critical in AD pathology .

1. Acetylcholinesterase Inhibition

Ethanone derivatives have demonstrated varying degrees of AChE inhibitory activity. In a study where 22 compounds were evaluated, certain derivatives exhibited moderate AChE inhibition compared to the standard drug rivastigmine. For instance, one derivative showed an IC value of 31.9 μM, indicating promising potential for cognitive enhancement in AD patients .

2. Metal Chelation

Metal ion dysregulation is implicated in neurodegenerative diseases. The synthesized Ethanone derivatives were also tested for their metal-chelating abilities. Results indicated that these compounds could effectively chelate Cu, Fe, and Zn, which are known to accumulate in the brains of AD patients . This dual action—AChE inhibition and metal chelation—positions these compounds as multifunctional agents in treating neurodegenerative conditions.

3. Anticancer Activity

Recent studies have suggested that similar compounds exhibit anticancer properties. For example, acylated oximes derived from triterpenes have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colorectal carcinoma) and A549 (lung cancer), with IC values ranging from 0.1–1 μM . While specific data on Ethanone's anticancer activity is limited, the structural similarities with known active compounds suggest potential efficacy.

Case Studies and Research Findings

Several studies highlight the biological activities associated with Ethanone derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.